molecular formula C12H16O B13580801 2-(4-Tert-butylphenyl)oxirane

2-(4-Tert-butylphenyl)oxirane

Cat. No.: B13580801
M. Wt: 176.25 g/mol
InChI Key: VBOPOLFIFFXCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    2-(4-Tert-butylphenyl)oxirane: , is a chemical compound with the molecular formula CHO.

  • It appears as a nearly colorless to transparent liquid.
  • The chemical structure consists of a phenyl ring (C6H5) substituted with a tert-butyl group (C(CH3)3) and an epoxide (oxirane) functional group (C2H3O).
  • TMC11001 is used primarily in research and development.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: TMC11001 is an epoxide, making it susceptible to ring-opening reactions.

      Common Reagents and Conditions: Acidic or basic conditions can facilitate ring-opening reactions. Nucleophiles (such as amines or thiols) can attack the epoxide ring.

      Major Products: The primary products are derivatives resulting from ring-opening reactions.

  • Scientific Research Applications

      Chemistry: TMC11001 serves as a versatile building block for the synthesis of other compounds due to its epoxide functionality.

      Biology and Medicine: Researchers explore its potential as a pharmacophore or as a precursor for bioactive molecules.

      Industry: TMC11001 may find applications in coatings, adhesives, and other materials due to its reactivity and functional group.

  • Mechanism of Action

    • TMC11001’s mechanism of action depends on its specific application. For example:
      • As a pharmacophore, it may interact with cellular targets, affecting biological processes.
      • In coatings, its reactivity contributes to film formation and adhesion.
  • Comparison with Similar Compounds

      Similar Compounds: Other epoxides, such as styrene oxide or propylene oxide, share structural features with TMC11001.

      Uniqueness: TMC11001’s tert-butyl-substituted phenyl ring and epoxide group distinguish it from other compounds.

    Remember that TMC11001 is primarily used in research, and its applications continue to evolve as scientists explore its properties and potential

    Properties

    Molecular Formula

    C12H16O

    Molecular Weight

    176.25 g/mol

    IUPAC Name

    2-(4-tert-butylphenyl)oxirane

    InChI

    InChI=1S/C12H16O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h4-7,11H,8H2,1-3H3

    InChI Key

    VBOPOLFIFFXCGW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C2CO2

    Origin of Product

    United States

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